3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 85446-05-5
VCID: VC2429401
InChI: InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
SMILES: C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Molecular Formula: C15H11Br2NO
Molecular Weight: 381.06 g/mol

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole

CAS No.: 85446-05-5

Cat. No.: VC2429401

Molecular Formula: C15H11Br2NO

Molecular Weight: 381.06 g/mol

* For research use only. Not for human or veterinary use.

3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole - 85446-05-5

Specification

CAS No. 85446-05-5
Molecular Formula C15H11Br2NO
Molecular Weight 381.06 g/mol
IUPAC Name 3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole
Standard InChI InChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
Standard InChI Key DGMRGIDWASSLGY-UHFFFAOYSA-N
SMILES C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Canonical SMILES C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br

Introduction

Chemical Identity and Properties

3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a synthetic organic compound characterized by its carbazole core structure with specific functional group modifications. The carbazole scaffold provides aromatic character, while the bromine substituents and epoxide group contribute to its chemical reactivity.

Basic Information

The compound is identified by the following key parameters:

PropertyValue
CAS Number85446-05-5
Molecular FormulaC₁₅H₁₁Br₂NO
Molecular Weight381.06 g/mol
IUPAC Name3,6-dibromo-9-(oxiran-2-ylmethyl)carbazole
PubChem Compound ID2775473

The basic chemical identifiers provide essential information for cataloging and referencing this compound in various chemical databases and research publications .

Structural Information

The molecular structure of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole features a tricyclic carbazole core with specific functional group attachments:

Structural DescriptorInformation
Standard InChIInChI=1S/C15H11Br2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2
Standard InChIKeyDGMRGIDWASSLGY-UHFFFAOYSA-N
SMILESC1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br
Canonical SMILESC1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br

The compound's structure includes two bromine atoms at positions 3 and 6 of the carbazole scaffold, along with an oxirane (epoxide) group attached to the nitrogen atom (position 9) through a methylene linker .

Physical Properties

The physical properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole influence its behavior in various chemical and biological environments.

Spectroscopic Properties

Spectroscopic data provides insights into the compound's electronic structure and potential applications:

PropertyPredicted Value
Mass Spectrometry (m/z) [M+H]⁺379.92803
Predicted Collision Cross Section [M+H]⁺156.9 Ų
Predicted Collision Cross Section [M-H]⁻163.5 Ų

These spectroscopic parameters are valuable for analytical identification and characterization of the compound in research settings .

Desired ConcentrationAmount of Compound
1 mM solution0.38106 mg/mL
5 mM solution1.9053 mg/mL
10 mM solution3.8106 mg/mL

The compound's solubility characteristics influence its handling in laboratory settings and its biological or chemical applications .

Chemical Reactivity

The chemical reactivity of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole is primarily determined by its key functional groups.

Reactive Sites

The compound contains multiple sites that can participate in various chemical reactions:

  • Bromine Substituents: The bromine atoms at positions 3 and 6 make the compound amenable to cross-coupling reactions (e.g., Suzuki, Stille, Kumada) similar to other brominated carbazoles .

  • Epoxide Group: The oxirane moiety is particularly reactive toward nucleophilic ring-opening reactions, providing a handle for further functionalization.

  • Carbazole Nitrogen: While substituted in this compound, related carbazole derivatives demonstrate that the nitrogen position is a key site for functionalization in the synthesis pathway.

Synthetic Utility

The presence of reactive bromine substituents makes 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole valuable in the synthesis of more complex structures. For example, it can be used as a precursor in the synthesis of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl) derivatives through transformation of the epoxide group .

Applications and Research Significance

Based on the structural features and reactivity of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole, several potential applications can be identified.

Material Science Applications

The carbazole scaffold is known for its applications in material science, particularly in the development of organic semiconducting materials. The presence of bromine substituents at the 3,6-positions, similar to 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, suggests that the compound could potentially serve as:

  • A monomer for polymerization reactions leading to conjugated polymers

  • A building block for materials used in organic electronics

  • A precursor for fluorescent or photoactive materials

These applications are inferred from the properties of structurally related carbazole derivatives, such as 3,6-dibromo-9-(2-ethylhexyl)-9H-carbazole, which is used in the preparation of materials for solar cells and OLEDs .

Synthetic Organic Chemistry

In synthetic organic chemistry, 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole serves as:

  • An intermediate in multi-step syntheses

  • A building block for the construction of more complex molecular architectures

  • A substrate for various transformation reactions, particularly those involving the epoxide group

The compound appears in synthetic procedures, including the preparation of N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-hydroxypropyl)-N-(6-methoxypyridin-2-yl)-4-nitrobenzenesulfonamide, indicating its utility in pharmaceutical research .

Comparative Analysis with Related Compounds

Comparing 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole with structurally related compounds provides insights into structure-property relationships and potential applications.

Comparison with 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

Both compounds share the 3,6-dibromo substitution pattern on the carbazole core but differ in the substituent at the nitrogen position:

Feature3,6-Dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole
N-substituentOxiran-2-ylmethyl (epoxide-containing)2-Ethylhexyl (alkyl chain)
Molecular Weight381.06 g/mol437.22 g/mol
Reactive FunctionalityEpoxide group for further reactionsPrimarily serves as a hydrophobic group
Known ApplicationsPrecursor in organic synthesisMonomer for semiconducting materials in solar cells and OLEDs

The presence of the epoxide group in 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole introduces additional reactivity compared to the alkyl-substituted analog, making it potentially more versatile as a synthetic intermediate .

Comparison with Chlorinated Analogs

The properties of 3,6-dibromo-9-(oxiran-2-ylmethyl)-9H-carbazole can be contrasted with its chlorinated counterpart, 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole:

FeatureBrominated DerivativeChlorinated Derivative
Halogen ReactivityMore reactive in cross-coupling reactionsLess reactive in cross-coupling reactions
Molecular Weight381.06 g/mol292.16 g/mol
Potential ApplicationsSynthetic intermediate, material sciencePhotosensitizer in photodynamic therapy

The chlorinated analog has been investigated for its photophysical properties and potential applications in photodynamic therapy, suggesting that the brominated version might also possess interesting photophysical characteristics worth exploring.

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